Streptomycin

Descripción general

Descripción

La estreptomicina es un antibiótico derivado de la bacteria Streptomyces griseus. Fue aislada por primera vez en 1943 por Albert Schatz, un estudiante de doctorado que trabajaba bajo la dirección de Selman Waksman . La estreptomicina destaca por ser el primer antibiótico eficaz contra la tuberculosis y tiene un amplio espectro de actividad contra diversas bacterias gramnegativas y algunas grampositivas .

Mecanismo De Acción

La estreptomicina ejerce sus efectos al unirse a la subunidad 30S de los ribosomas bacterianos . Esta unión interfiere con la capacidad del ribosoma para sintetizar proteínas, lo que lleva a la producción de proteínas defectuosas y, en última instancia, a la muerte bacteriana. Los objetivos moleculares de la estreptomicina incluyen el ARN ribosomal y proteínas específicas dentro de la subunidad 30S.

Análisis Bioquímico

Biochemical Properties

Streptomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the 30S ribosomal subunit, specifically binding to the 16S rRNA. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . This compound also interacts with various enzymes and proteins involved in bacterial metabolism, disrupting their normal functions and leading to bacterial cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis by binding to the 30S ribosomal subunit, leading to cell death . In eukaryotic cells, this compound can cause mitochondrial dysfunction due to its similarity to bacterial ribosomes . This can result in impaired cellular respiration and energy production. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by disrupting protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 30S ribosomal subunit of bacterial ribosomes. This binding interferes with the binding of formyl-methionyl-tRNA to the ribosome, causing misreading of the genetic code and inhibition of protein synthesis . This compound’s binding to the ribosome is irreversible, leading to the production of faulty proteins and ultimately bacterial cell death . Additionally, this compound can disrupt the integrity of the bacterial cell membrane, further contributing to its bactericidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable between pH 3 and 7 and can degrade at extreme pH levels . Long-term exposure to this compound can lead to the development of resistant bacterial strains, reducing its effectiveness . In in vitro studies, this compound has been shown to cause long-term effects on cellular function, including mitochondrial dysfunction and impaired protein synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At high doses, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . In animal studies, this compound has been shown to cause dose-dependent changes in gut microbiota composition and metabolic function . High doses of this compound can also lead to adverse effects on renal function and hearing .

Metabolic Pathways

This compound is involved in various metabolic pathways in bacteria. It is primarily metabolized by bacterial enzymes, leading to the production of inactive metabolites . This compound can also affect metabolic flux and metabolite levels by inhibiting protein synthesis and disrupting normal cellular functions . In eukaryotic cells, this compound can interfere with mitochondrial metabolism, leading to impaired energy production and cellular respiration .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is poorly absorbed orally and is usually administered via intramuscular or intravenous injection . Once in the bloodstream, this compound is distributed to various body tissues, including the kidneys, liver, and lungs . It can cross the blood-brain barrier only in the presence of inflamed meninges . This compound is primarily excreted unchanged in the urine, with small amounts excreted in bile, saliva, sweat, and tears .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it binds to bacterial ribosomes . In eukaryotic cells, this compound can localize to mitochondria due to the similarity between mitochondrial and bacterial ribosomes . This localization can lead to mitochondrial dysfunction and impaired cellular respiration . This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La estreptomicina se produce principalmente mediante un proceso de fermentación que involucra Streptomyces griseus. El proceso de producción incluye los siguientes pasos :

Producción de Inoculo: Las esporas de se transfieren a un medio de esporulación para proporcionar suficiente crecimiento esporulado para iniciar la acumulación de inóculo micelial en cultivo líquido.

Fermentación: El inóculo se introduce en un fermentador de producción que contiene un medio nutritivo (por ejemplo, glucosa, harina de soja, cloruro de sodio) en condiciones controladas (pH 7.3-7.5).

Recuperación: El caldo de fermentación se acidifica, filtra y neutraliza. La estreptomicina se precipita entonces utilizando acetona y se disuelve en metanol para su purificación.

Análisis De Reacciones Químicas

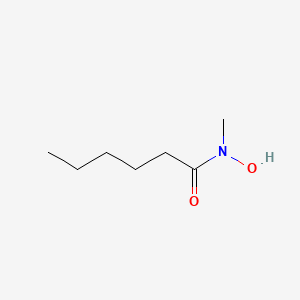

La estreptomicina experimenta diversas reacciones químicas, incluyendo :

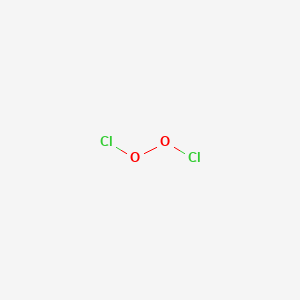

Oxidación: La estreptomicina puede oxidarse para formar dihidroestreptomicina, que tiene una toxicidad reducida.

Reducción: La reducción de la estreptomicina puede conducir a la formación de diferentes derivados con distintas actividades biológicas.

Sustitución: La estreptomicina puede sufrir reacciones de sustitución, particularmente en los grupos amino, para formar diversos análogos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones son derivados de la estreptomicina con propiedades biológicas alteradas.

Aplicaciones Científicas De Investigación

La estreptomicina tiene una amplia gama de aplicaciones en investigación científica :

Medicina: La estreptomicina se utiliza para tratar la tuberculosis, la peste, la tularemia y otras infecciones bacterianas. Se suele utilizar en combinación con otros antibióticos para prevenir la resistencia.

Biología: La estreptomicina se utiliza en biología molecular para inhibir la síntesis de proteínas en las bacterias, lo que la convierte en una herramienta valiosa para el estudio de los ribosomas bacterianos y la síntesis de proteínas.

Agricultura: La estreptomicina se utiliza para controlar las enfermedades bacterianas en las plantas, como el fuego bacteriano en los manzanos y perales.

Industria: La estreptomicina se utiliza en la industria de la fermentación para prevenir la contaminación bacteriana en los procesos de fermentación.

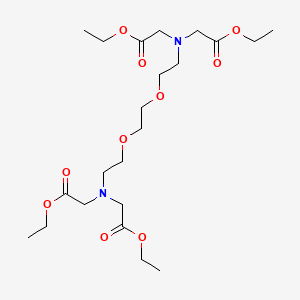

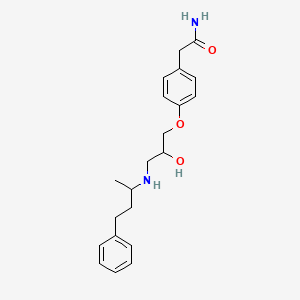

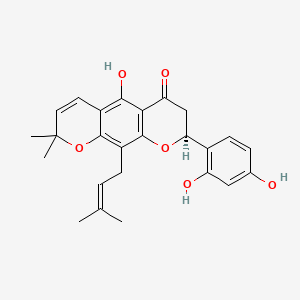

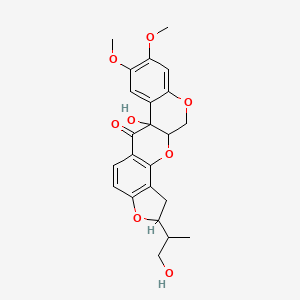

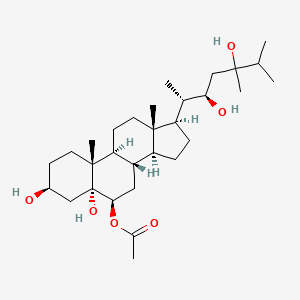

Comparación Con Compuestos Similares

La estreptomicina pertenece a la clase de antibióticos aminoglucósidos, que incluye otros compuestos como la gentamicina, la neomicina y la kanamicina . En comparación con estos antibióticos, la estreptomicina tiene una estructura única que incluye un residuo de estreptidina, que contribuye a sus propiedades de unión específicas y espectro de actividad. Si bien otros aminoglucósidos también se dirigen a la subunidad ribosomal 30S, la estreptomicina es particularmente eficaz contra la tuberculosis y ciertas bacterias gramnegativas.

Compuestos Similares

Gentamicina: Se utiliza para tratar infecciones bacterianas graves, particularmente las causadas por bacterias gramnegativas.

Neomicina: Se utiliza comúnmente en formulaciones tópicas para infecciones cutáneas.

Kanamicina: Se utiliza para tratar una variedad de infecciones bacterianas, incluidas las resistentes a otros antibióticos.

Las propiedades únicas de la estreptomicina y su amplio espectro de actividad la convierten en un antibiótico valioso tanto en entornos clínicos como de investigación.

Propiedades

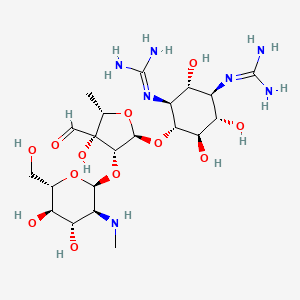

IUPAC Name |

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H39N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSJYZPVAKXKNQ-HZYVHMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H39N7O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3810-74-0 (sulfate (2:3) salt) | |

| Record name | Streptomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023597 | |

| Record name | Streptomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

581.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Streptomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

872.9∓75.0°C at 760 mmHg | |

| Record name | Streptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

White to light gray or pale buff powder; faint amine-like odor; solubility in mg/mL at about 28 °C: water greater than 20; methanol 0.85; ethanol 0.30; isopropanol 0.01; petroleum ether 0.015; carbon tetrachloride 0.035; ether 0.035, Practically insoluble in chloroform. /Streptomycin sesquisulfate/, Soluble in water, Very soluble in water, 1.28e+01 g/L | |

| Record name | Streptomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There are 3 key phases of aminoglycoside entry into cells. The first “ionic binding phase” occurs when polycationic aminoglycosides bind electrostatically to negatively charged components of bacterial cell membranes including with lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria and to teichoic acids and phospholipids within the cell membrane of Gram-positive bacteria. This binding results in displacement of divalent cations and increased membrane permeability, allowing for aminoglycoside entry. The second “energy-dependent phase I” of aminoglycoside entry into the cytoplasm relies on the proton-motive force and allows a limited amount of aminoglycoside access to its primary intracellular target - the bacterial 30S ribosome. This ultimately results in the mistranslation of proteins and disruption of the cytoplasmic membrane. Finally, in the “energy-dependent phase II” stage, concentration-dependent bacterial killing is observed. Aminoglycoside rapidly accumulates in the cell due to the damaged cytoplasmic membrane, and protein mistranslation and synthesis inhibition is amplified. Hence, aminoglycosides have both immediate bactericidal effects through membrane disruption and delayed bactericidal effects through impaired protein synthesis; observed experimental data and mathematical modeling support this two-mechanism model. Inhibition of protein synthesis is a key component of aminoglycoside efficacy. Structural and cell biological studies suggest that aminoglycosides bind to the 16S rRNA in helix 44 (h44), near the A site of the 30S ribosomal subunit, altering interactions between h44 and h45. This binding also displaces two important residues, A1492 and A1493, from h44, mimicking normal conformational changes that occur with successful codon-anticodon pairing in the A site. Overall, aminoglycoside binding has several negative effects including inhibition of translation, initiation, elongation, and ribosome recycling. Recent evidence suggests that the latter effect is due to a cryptic second binding site situated in h69 of the 23S rRNA of the 50S ribosomal subunit. Also, by stabilizing a conformation that mimics correct codon-anticodon pairing, aminoglycosides promote error-prone translation. Mistranslated proteins can incorporate into the cell membrane, inducing the damage discussed above., The primary intracellular site of action of the aminoglycosides is the 30 S ribosomal subunit, which consists of 21 proteins and a single 16 S molecule of RNA. at least three of these proteins and perhaps the 16 S ribosomal RNA as well contribute to the streptomycin binding site, and alterations of these molecules markedly affect the binding and subsequent action of streptomycin. For example, a single amino acid substitution of asparagine for lysine at position 42 of one ribosomal protein (S12) prevents binding of the drug; the resultant mutant is totally resistant to streptomycin. Another mutant, in which glutamine is the amino acid at this position, is dependent on streptomycin., During protein synthesis, the ribosome selects aminoacyl-transfer RNAs with anticodons matching the messenger RNA codon present in the A site of the small ribosomal subunit. The aminoglycoside antibiotic streptomycin disrupts decoding by binding close to the site of codon recognition. Here we use X-ray crystallography to define the impact of streptomycin on the decoding site of the Thermus thermophilus 30S ribosomal subunit in complexes with cognate or near-cognate anticodon stem-loop analogues and messenger RNA. Our crystal structures display a significant local distortion of 16S ribosomal RNA induced by streptomycin, including the crucial bases A1492 and A1493 that participate directly in codon recognition. Consistent with kinetic data, we observe that streptomycin stabilizes the near-cognate anticodon stem-loop analogue complex, while destabilizing the cognate anticodon stem-loop analogue complex. These data reveal how streptomycin disrupts the recognition of cognate anticodon stem-loop analogues and yet improves recognition of a near-cognate anticodon stem-loop analogue., The antibiotic streptomycin is widely used in the treatment of microbial infections. The primary mechanism of action is inhibition of translation by binding to the ribosome, ... .Early in the study of this antibiotic, a mysterious streptomycin-induced potassium efflux preceding any decrease in viability was observed; it was speculated that this changed the electrochemical gradient such that streptomycin better accessed the cytoplasm. Here we use a high-throughput screen to search for compounds targeting the mechanosensitive channel of large conductance (MscL) and find dihydrostreptomycin among the 'hits'. Furthermore, we find that MscL is not only necessary for the previously described streptomycin-induced potassium efflux, but also directly increases MscL activity in electrophysiological studies. The data suggest that gating MscL is a novel mode of action of dihydrostreptomycin, and that MscL's large pore may provide a mechanism for cell entry., ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/ | |

| Record name | Streptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Streptomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic powder | |

CAS No. |

57-92-1 | |

| Record name | Streptomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Streptomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Streptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Streptomycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Streptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STREPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y45QSO73OB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Streptomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Streptomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015214 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MW: 1457.383. Powder. MP: aproximately 230 °C /Streptomycin sulfate; 3810-74-0/ | |

| Record name | Streptomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1768 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of streptomycin?

A1: this compound exerts its antibacterial effect by binding to the bacterial 30S ribosomal subunit, specifically to the 16S rRNA and the S12 protein. [, , , ] This interaction disrupts the fidelity of protein synthesis, leading to the production of non-functional proteins and ultimately bacterial death. [, , ]

Q2: Are all bacterial species equally susceptible to this compound?

A2: No. Research has shown that the therapeutic efficacy of this compound varies significantly among different gram-negative bacterial species. [] This difference is attributed to factors like the rate of emergence of resistant mutants and the bactericidal activity of this compound at different concentrations. [] For instance, this compound is effective against Haemophilus influenzae, Haemophilus pertussis, and Escherichia coli, but less so against Salmonella, Salmonella typhi, and Pseudomonas aeruginosa. []

Q3: How do this compound-resistant bacteria emerge?

A3: Resistance to this compound can arise through spontaneous mutations in bacterial cells, even in the absence of prior exposure to the antibiotic. [] These mutations often occur in genes encoding ribosomal proteins or rRNA, altering the binding site of this compound and reducing its efficacy. [, , ] The rate at which these resistant mutants emerge varies among bacterial species, influencing the clinical success of this compound therapy. []

Q4: Can this compound resistance be transferred between bacteria?

A4: Yes. Studies have shown that this compound resistance can be transferred between bacteria through transduction, a process where bacteriophages carry bacterial DNA, including resistance genes, from one bacterium to another. [] This transfer can contribute to the spread of resistance within bacterial populations.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H39N7O12 and a molecular weight of 581.58 g/mol. [, , ]

Q6: Has the impact of this compound on protein synthesis been studied?

A7: Yes, extensive research has explored the effects of this compound on protein synthesis. Studies using this compound-dependent strains of Escherichia coli demonstrated that dihydrothis compound, a derivative of this compound, could stimulate phenylalanine incorporation into proteins in both whole cells and cell-free extracts. [] This effect was observed at specific antibiotic concentrations and was absent in extracts from cells grown with sufficient dihydrothis compound. [] These findings further support the role of this compound in influencing protein synthesis within bacterial cells.

Q7: Are there any known biomarkers for monitoring this compound treatment response?

A8: While research on specific biomarkers for monitoring this compound treatment response is ongoing, bacterial culture and sensitivity testing remain the gold standard for assessing treatment efficacy. [, ] These tests help determine the presence of viable bacteria and their susceptibility to this compound, guiding treatment decisions and monitoring for the emergence of resistance.

Q8: Can this compound be encapsulated in liposomes for drug delivery?

A9: Yes. Studies have explored the use of liposomes, both multilamellar and unilamellar, to encapsulate this compound for improved drug delivery. [] In experimental Mycobacterium avium complex infections in mice, liposome-encapsulated this compound showed enhanced chemotherapeutic efficacy compared to free this compound. [] This suggests that liposomal encapsulation might offer advantages in terms of drug delivery and efficacy.

Q9: What is the role of this compound 6-kinase in this compound-producing organisms?

A10: this compound 6-kinase is an enzyme involved in the self-protection mechanism of this compound-producing organisms like Streptomyces griseus. [] This enzyme phosphorylates this compound, inactivating the antibiotic and preventing it from binding to the ribosomes of the producing organism. [] This self-protection mechanism ensures that the organism can synthesize this compound without succumbing to its toxic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaen-11-ylidene)piperidine](/img/structure/B1216963.png)

![(3R,5S,7S)-11-amino-7-methoxy-4,12-dimethyl-8-methylidene-2,4-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),11-diene-10,13-dione](/img/structure/B1216971.png)